molecular formula C22H33N4O5P B560193 NSI-189 phosphate CAS No. 1270138-41-4

NSI-189 phosphate

Número de catálogo: B560193
Número CAS: 1270138-41-4
Peso molecular: 464.5 g/mol
Clave InChI: LWHMGALTTIYPJU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El Fosfato de NSI-189 es un compuesto neurogénico novedoso desarrollado por Neuralstem, Inc. Es principalmente conocido por su potencial como antidepresivo y potenciador cognitivo. Este compuesto ha mostrado promesa en estimular la neurogénesis, particularmente en el hipocampo, una región del cerebro asociada con la memoria y la regulación emocional .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Fosfato de NSI-189 implica múltiples pasos, comenzando con la preparación de la estructura principal, que incluye una porción de bencilpiperazina y un grupo piridinilmetanona. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar las transformaciones químicas deseadas.

Métodos de Producción Industrial: La producción industrial del Fosfato de NSI-189 sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Fosfato de NSI-189 experimenta varias reacciones químicas, incluyendo:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

    Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

    Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo facilitado por catalizadores.

Reactivos y Condiciones Comunes:

    Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

    Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Catalizadores: Paladio sobre carbón, platino.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Background

NSI-189 phosphate is classified as a multi-domain neurogenic compound. It was developed through systematic screening of a chemical library aimed at identifying agents that stimulate neurogenesis in the hippocampus. Unlike traditional antidepressants that primarily target serotonin or norepinephrine pathways, NSI-189 operates through different mechanisms, promoting neurogenesis and enhancing cognitive function .

Phase 2 Clinical Trials

A pivotal phase 2 clinical trial evaluated the efficacy of this compound in outpatients with major depressive disorder. The study involved 220 participants who were randomized to receive either NSI-189 at doses of 40 mg or 80 mg daily, or a placebo over a 12-week period. Key findings from the trial include:

  • Efficacy Measures : The Montgomery-Åsberg Depression Rating Scale (MADRS) was used to assess changes in depressive symptoms. Results indicated that participants receiving the 80 mg dose showed significant improvements compared to placebo, particularly among those with moderate depression .
  • Cognitive Improvement : Procognitive effects were observed, with significant improvements noted on various cognitive assessments (CogScreen variables), suggesting that NSI-189 may enhance cognitive function alongside its antidepressant effects .
Treatment GroupMADRS Change (Mean ± SD)p-value
NSI-189 40 mg-8.5 ± 7.840.452
NSI-189 80 mg-8.0 ± 6.930.482
Placebo-7.4 ± 7.26-

Potential Applications

The implications of this compound extend beyond major depressive disorder:

  • Bipolar Disorder : Given its neurogenic properties, NSI-189 may also have therapeutic potential for individuals suffering from bipolar disorder by addressing both depressive and cognitive symptoms associated with the condition .
  • Cognitive Disorders : The enhancement of neurogenesis and synaptic plasticity suggests potential applications for cognitive disorders such as Alzheimer's disease and other forms of dementia, where cognitive decline is prevalent .
  • Stress-related Disorders : As stress negatively impacts neurogenesis, compounds like NSI-189 could be beneficial in mitigating stress-induced cognitive deficits and mood disorders.

Case Studies and Expert Opinions

Preliminary proof-of-concept studies have indicated that this compound can significantly mitigate depressive symptoms while improving cognitive function in adults diagnosed with major depressive disorder according to DSM-5 criteria . Experts suggest that further research is needed to fully understand the independent effects of its procognitive benefits relative to its antidepressant properties.

Mecanismo De Acción

El mecanismo exacto de acción del Fosfato de NSI-189 no se comprende completamente. Se cree que funciona promoviendo la neurogénesis en el hipocampo. Esto implica la estimulación de las vías de señalización del factor neurotrófico derivado del cerebro (BDNF), que juegan un papel crucial en el crecimiento y la supervivencia de las neuronas. El compuesto también parece mejorar la neuroplasticidad, que es la capacidad del cerebro para reorganizarse formando nuevas conexiones neuronales .

Compuestos Similares:

    ALTO-100: Otro compuesto neurogénico con propiedades similares pero estructura química diferente.

    Moduladores de BDNF: Compuestos que modulan la señalización del factor neurotrófico derivado del cerebro, como la 7,8-dihidroxi flavona.

Singularidad: El Fosfato de NSI-189 es único debido a su estructura química específica, que combina una porción de bencilpiperazina con un grupo piridinilmetanona. Se cree que esta estructura contribuye a sus potentes efectos neurogénicos y neurotróficos, lo que la convierte en una candidata prometedora para el tratamiento de diversas afecciones neurológicas .

Comparación Con Compuestos Similares

    ALTO-100: Another neurogenic compound with similar properties but different chemical structure.

    BDNF Modulators: Compounds that modulate brain-derived neurotrophic factor signaling, such as 7,8-dihydroxyflavone.

Uniqueness: NSI-189 Phosphate is unique due to its specific chemical structure, which combines a benzylpiperazine moiety with a pyridinylmethanone group. This structure is believed to contribute to its potent neurogenic and neurotrophic effects, making it a promising candidate for the treatment of various neurological conditions .

Actividad Biológica

NSI-189 phosphate is a novel compound recognized for its neurogenic properties, primarily investigated for its potential therapeutic effects in major depressive disorder (MDD) and cognitive enhancement. This article provides an overview of the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and implications for treatment.

Overview of this compound

NSI-189 is classified as a benzylpiperazine-aminiopyridine derivative. It was initially discovered through systematic screening of a chemical library aimed at identifying compounds that promote neurogenesis in vitro using human fetal neural stem cells. The compound has shown promise in enhancing neurogenesis, particularly in the hippocampus, and exhibits multi-domain therapeutic potential across various psychiatric disorders, including depression and cognitive impairments .

The biological activity of this compound involves several key mechanisms:

  • Neurogenesis Stimulation : NSI-189 promotes the proliferation and differentiation of neural stem cells into neurons, particularly within the hippocampus. This is evidenced by increased expression of neurogenic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF) .
  • Neuroprotective Effects : In animal models of ischemic stroke, NSI-189 has been shown to enhance neurite outgrowth and improve functional recovery post-stroke by mitigating cell death associated with oxygen-glucose deprivation .
  • Cognitive Enhancement : Preclinical studies suggest that NSI-189 may improve cognitive functions by enhancing synaptic plasticity and increasing hippocampal volume .

Phase 2 Clinical Trials

A significant phase 2 clinical trial evaluated the efficacy of this compound in patients with MDD. The study was double-blind and placebo-controlled, involving 220 participants randomized to receive either 40 mg or 80 mg doses of NSI-189 daily for 12 weeks. Key findings include:

Treatment GroupMean Change in MADRS Score (Stage 1)Mean Change in MADRS Score (Stage 2)
NSI-189 40 mg/day-8.5 (7.84)-3.4 (6.10)
NSI-189 80 mg/day-8.0 (6.93)-2.9 (5.94)
Placebo-7.4 (7.26)-0.8 (5.55)

The results indicated that the higher dose of NSI-189 showed significant antidepressant effects compared to placebo, particularly in patients with moderate baseline depression severity .

Neurogenic and Cognitive Effects

In addition to its antidepressant properties, NSI-189 has demonstrated procognitive effects in clinical settings. Post-hoc analyses revealed improvements in cognitive measures among participants with moderate depression, suggesting that NSI-189 may enhance cognitive-emotional processing independently of its antidepressant effects .

Case Studies and Observations

  • Animal Models : In preclinical studies involving murine models, NSI-189 treatment resulted in significant increases in hippocampal neurogenesis and improvements in memory tasks following administration post-stroke .
  • Patient Responses : Clinical observations noted variable responses among patients based on initial depression severity, with moderate cases showing more pronounced benefits from NSI-189 treatment compared to severely depressed individuals .

Propiedades

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O.H3O4P/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19;1-5(2,3)4/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHMGALTTIYPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N4O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270138-41-4
Record name NSI-189 phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270138414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSI-189 PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX0VO60T62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.